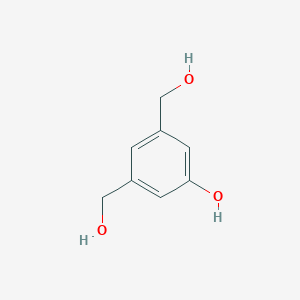
3,5-Di(hydroxyméthyl)phénol
Vue d'ensemble
Description
3,5-Di(hydroxymethyl)phenol is a chemical compound with the molecular formula C8H10O3 . It has an average mass of 154.163 Da and a monoisotopic mass of 154.062988 Da . It is a key organic compound widely used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry .
Synthesis Analysis
The synthesis of 3,5-Di(hydroxymethyl)phenol can be achieved through various methods. One method involves the kinetics of phenol-formaldehyde prepolymers catalyzed by sodium hydroxide at various temperatures . Another method involves the direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature .Molecular Structure Analysis
The molecular structure of 3,5-Di(hydroxymethyl)phenol consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C .Chemical Reactions Analysis
3,5-Di(hydroxymethyl)phenol is involved in several chemical reactions. For instance, it is used in the synthesis of phenol-formaldehyde resins, where different hydroxymethyl phenols are formed . It also undergoes bromination reactions .Physical and Chemical Properties Analysis
3,5-Di(hydroxymethyl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Indicateur de titrage volumétrique acide-base
Les dérivés du 3,5-Di(hydroxyméthyl)phénol ont été synthétisés et appliqués comme indicateurs pour le titrage volumétrique acide-base . Ces composés présentent une transition de couleur modérée à forte près du point de neutralisation, ce qui les rend potentiellement utiles pour les titrages acide-base dans une plage étroite .
Systèmes de délivrance de médicaments anticancéreux
Ces composés ont également été évalués comme base pour des systèmes de délivrance de médicaments anticancéreux . L'effet des polyphénols sur les cellules cancéreuses humaines est souvent protecteur et induit une réduction du nombre de tumeurs ou du taux de croissance .
Antioxydants
Les polyphénols, y compris le this compound, sont des composés naturels que l'on trouve en grande quantité dans les fruits, les légumes, les céréales et les boissons . Il y a beaucoup d'intérêt pour les bienfaits potentiels pour la santé des polyphénols végétaux alimentaires en tant qu'antioxydants .
Cinétique des prépolymères phénol-formaldéhyde
La cinétique des prépolymères phénol-formaldéhyde catalysés par l'hydroxyde de sodium à différentes températures a été étudiée . Cette recherche pourrait avoir des implications pour la production et l'application des résines phénoliques.
Synthèse de dérivés du triphénylméthanol
Le this compound a été utilisé dans la synthèse de dérivés du triphénylméthanol
Mécanisme D'action
Biochemical Pathways
Phenolic compounds, including 3,5-Di(hydroxymethyl)phenol, are involved in various biochemical pathways. They are synthesized via the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The affected pathways and their downstream effects can vary widely depending on the specific phenolic compound and its targets.
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Di(hydroxymethyl)phenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Safety and Hazards
In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
3,5-Di(hydroxymethyl)phenol is widely used for the synthesis of complex nuclearity clusters and has clinical relevance in the treatment of allergies . It is also used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry . Therefore, future research and development could focus on exploring its potential applications in these areas.
Analyse Biochimique
Biochemical Properties
These interactions often involve hydrogen bonding, hydrophobic interactions, and covalent bonding
Cellular Effects
Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 3,5-Di(hydroxymethyl)phenol in animal models have not been reported. Studies on other phenolic compounds suggest that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Phenolic compounds are typically metabolized through phase I and phase II metabolic reactions, which can involve various enzymes and cofactors
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
3,5-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWPXJYAIJZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364030 | |
| Record name | 3,5-Di(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153707-56-3 | |
| Record name | 3,5-Di(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

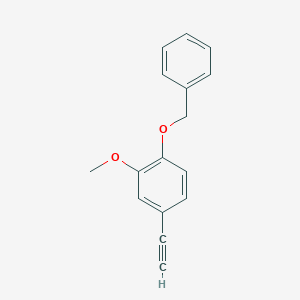
![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
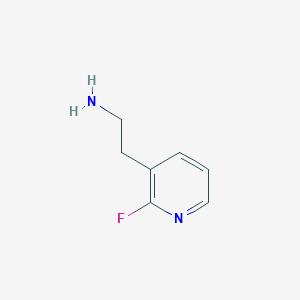
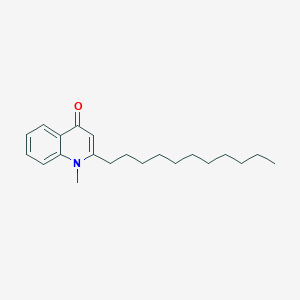
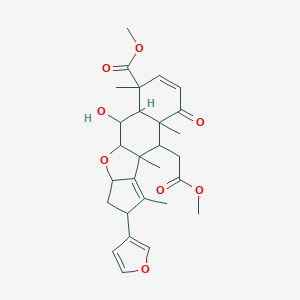

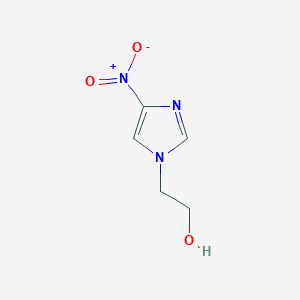
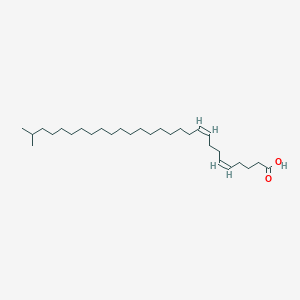
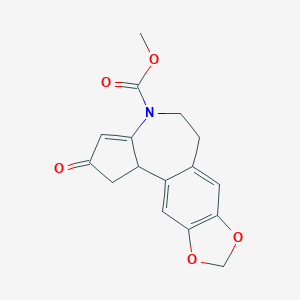

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
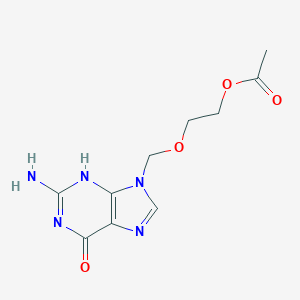
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
